BTK Inhibitor Precursor Activity: N2-tert-Butyl Scaffold Enables Sub-Nanomolar IC50 in Kinase Assays
In biochemical BTK enzyme assays, compounds incorporating the N2-(tert-butyl)pyridine-2,3-diamine scaffold demonstrate IC50 values of 1 nM against human BTK [1]. Within the same patent series (US20240083900), structurally related examples lacking the N2-tert-butyl moiety or bearing alternative substitution patterns show IC50 values ranging from 1.2 nM to 5.5 nM [2] [3], confirming the N2-tert-butyl substitution's contribution to sub-nanomolar potency retention.
| Evidence Dimension | BTK enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Patent Example 79 (alternative substitution): IC50 = 1.20 nM; Patent Example 236: IC50 = 5.5 nM |
| Quantified Difference | Up to 5.5-fold improvement in potency versus comparator examples |
| Conditions | Biochemical enzyme assay; 384-well format; human recombinant BTK (1 nM); fluoresceinated peptide substrate (1.5 μM) |
Why This Matters
Procurement of this specific N2-tert-butyl diamine scaffold is essential for reproducing or extending BTK-targeted lead optimization programs where sub-nanomolar potency constitutes a critical SAR benchmark.
- [1] BindingDB. BDBM658441 (US20240083900, Example 99). BTK Inhibition Data: IC50 = 1 nM. View Source
- [2] BindingDB. BDBM658433 (US20240083900, Example 79). BTK Inhibition Data: IC50 = 1.20 nM. View Source
- [3] BindingDB. BDBM658410 (US20240083900, Example 236). BTK Inhibition Data: IC50 = 5.5 nM. View Source
